2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is a complex organic compound with the chemical formula and a molecular weight of 416.2 g/mol. It is characterized by the presence of a pyrimidine core substituted with both chloro and trifluoromethyl groups, which often confer significant biological activity. The compound is indexed under the CAS number 1311279-53-4 and has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents and inhibitors of bacterial enzymes .
2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antibacterial, and anticancer activities. Its structural features suggest it may act as a potent inhibitor in various biochemical pathways.
The synthesis of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine can be approached through several methods:
These synthetic routes have been optimized for efficiency and yield while minimizing environmental impact.
The molecular structure of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine can be described using various structural representations:
InChI=1S/C17H10Cl2F3N3S/c18-12-3-1-10(2-4-12)9-26-16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
These representations indicate the presence of multiple functional groups that contribute to the compound's reactivity and biological activity.
The reactivity of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is primarily influenced by its functional groups:
The mechanism of action for 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is closely related to its structural analogs:
The physical and chemical properties of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine include:
These properties indicate a relatively complex structure that may exhibit unique solubility and stability characteristics relevant to its applications.
The applications of 2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine are primarily in the field of medicinal chemistry:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: